molecular formula C8H12O3 B072999 2-(Vinyloxy)ethyl methacrylate CAS No. 1464-69-3

2-(Vinyloxy)ethyl methacrylate

Cat. No. B072999
CAS RN: 1464-69-3
M. Wt: 156.18 g/mol
InChI Key: BSNJMDOYCPYHST-UHFFFAOYSA-N
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Patent
US09093263B2

Procedure details

40 g of sodium methacrylate was suspended in 300 g of dimethylsulfoxide (DMSO) in a 2 L flask equipped with a mechanical stirrer, cold water condenser and heating mantle. 0.35 g of 4-methoxyphenol was added. The mixture was heated to 80° C. with stirring under a nitrogen blanket. During heating, 36 g of 2-chloroethyl vinyl ether was added over 30 minutes. The reaction was then maintained at 80° C. for 20 hr. After the reaction solution was cooled to room temperature, 0.45 g of sodium hydroxide dissolved in 300 ml of water was added and the mixture was stirred for 20 minutes. About 500 g of chloroform was then added and the resulting mixture was stirred for 30 minutes. The mixture was then transferred into a separatory funnel. The bottom layer was separated and discarded. The chloroform layer was washed thoroughly with deionized (Dl) water and dried with sodium sulfate. The filtrate was then subjected to rotary evaporation at room temperature to remove most of the volatile materials. The lightly colored liquid was consistent with 2-vinyloxyethyl methacrylate (VEMA) by proton NMR: (in CDCl3): 1.98 ppm (3H CH3), 3.8 ppm (2H C(O)CH2CH2-O), 4.3 ppm (2 H C(O)CH2CH2-O), 4.0 ppm and 4.2 ppm (2H OCHCH2), 5.5 ppm and 6.2 ppm (2H CH2=C(CH3)), 6.5 ppm (1H OCHCH2).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Three
Quantity
0.45 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
500 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[Na+].COC1C=CC(O)=CC=1.[CH:17]([O:19][CH2:20][CH2:21]Cl)=[CH2:18].[OH-].[Na+]>CS(C)=O.O.C(Cl)(Cl)Cl>[C:1]([O:6][CH2:21][CH2:20][O:19][CH:17]=[CH2:18])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C(=C)C)(=O)[O-].[Na+]
Name
Quantity
300 g
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.35 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Step Three
Name
Quantity
36 g
Type
reactant
Smiles
C(=C)OCCCl
Step Four
Name
Quantity
0.45 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
500 g
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring under a nitrogen blanket
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, cold water condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
During heating
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then maintained at 80° C. for 20 hr
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was then transferred into a separatory funnel
CUSTOM
Type
CUSTOM
Details
The bottom layer was separated
WASH
Type
WASH
Details
The chloroform layer was washed thoroughly with deionized (Dl) water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
The filtrate was then subjected to rotary evaporation at room temperature
CUSTOM
Type
CUSTOM
Details
to remove most of the volatile materials

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OCCOC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.